![molecular formula C7H5BrN2 B1292798 7-Bromopyrazolo[1,5-a]pyridine CAS No. 885275-75-2](/img/structure/B1292798.png)
7-Bromopyrazolo[1,5-a]pyridine
Overview
Description
7-Bromopyrazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 197.03 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H . The InChI key is XVUCNKOQDLZUQY-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . It makes them versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a different in chemical property .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature .Scientific Research Applications
Synthesis and Tautomerism
- 7-Bromopyrazolo[1,5-a]pyridine has been studied for its synthesis and tautomerism. Ochi et al. (1976) synthesized 2-hydroxypyrazolo[1,5-a]pyridine, which underwent various reactions including bromination. This study highlights the compound's reactivity and potential for creating derivatives with varying properties (Ochi et al., 1976).
Pharmaceutical Interest and Antitrypanosomal Activity
- Abdelriheem et al. (2017) emphasized the pharmaceutical interest in pyrazolo[1,5-a]pyrimidines, a class related to this compound, due to their antitrypanosomal activity. This signifies its potential in developing treatments for parasitic diseases (Abdelriheem et al., 2017).
Preparation of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines
- Atta (2011) explored the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines using 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines. This research contributes to the development of new chemical structures for various applications (Atta, 2011).
Use in Synthesis of Polyheterocyclic Systems
- Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound structurally similar to this compound, for the construction of new polyheterocyclic systems, indicating its utility in synthesizing complex organic compounds (Abdel‐Latif et al., 2019).
Electrophilic Substitution Reactions
- Brown and McGeary (1994) studied the electrophilic substitution reactions of related compounds, providing insights into the chemical behavior and potential modifications of this compound (Brown & McGeary, 1994).
Antiviral Potential
- Hwang et al. (2012) described a novel 7-aminopyrazolo[1,5-a]pyrimidine derivative, structurally related to this compound, as a potent hepatitis C virus inhibitor. This showcases the potential antiviral applications of compounds in this class (Hwang et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-Bromopyrazolo[1,5-a]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, compound C03, a derivative of pyrazolo[3,4-b]pyridine, showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Compound c03, a derivative of pyrazolo[3,4-b]pyridine, possessed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that this compound might have similar properties.
Result of Action
The result of the action of this compound is the inhibition of the proliferation of certain cell lines . For example, compound C03 inhibited the proliferation of the Km-12 cell line .
properties
IUPAC Name |
7-bromopyrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUCNKOQDLZUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648235 | |
Record name | 7-Bromopyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885275-75-2 | |
Record name | 7-Bromopyrazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromopyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromopyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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